Cas no 486451-07-4 (2-benzoyl-6,7-dimethoxy-1-(2-methoxyphenoxy)methyl-1,2,3,4-tetrahydroisoquinoline)

2-benzoyl-6,7-dimethoxy-1-(2-methoxyphenoxy)methyl-1,2,3,4-tetrahydroisoquinoline structure
486451-07-4 structure
商品名:2-benzoyl-6,7-dimethoxy-1-(2-methoxyphenoxy)methyl-1,2,3,4-tetrahydroisoquinoline
CAS番号:486451-07-4
MF:C26H27NO5
メガワット:433.496287584305
CID:6256058
PubChem ID:4102703

2-benzoyl-6,7-dimethoxy-1-(2-methoxyphenoxy)methyl-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質

名前と識別子

    • 2-benzoyl-6,7-dimethoxy-1-(2-methoxyphenoxy)methyl-1,2,3,4-tetrahydroisoquinoline
    • Oprea1_864003
    • AKOS002096920
    • [6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-phenylmethanone
    • 486451-07-4
    • SR-01000568748-1
    • 2-benzoyl-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
    • (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone
    • SR-01000568748
    • SCHEMBL7892122
    • F0535-0432
    • AKOS021667010
    • CHEMBL2397205
    • インチ: 1S/C26H27NO5/c1-29-22-11-7-8-12-23(22)32-17-21-20-16-25(31-3)24(30-2)15-19(20)13-14-27(21)26(28)18-9-5-4-6-10-18/h4-12,15-16,21H,13-14,17H2,1-3H3
    • InChIKey: SIJCUJYJFMKWNG-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=CC=CC=1OC)CC1C2C=C(C(=CC=2CCN1C(C1C=CC=CC=1)=O)OC)OC

計算された属性

  • せいみつぶんしりょう: 433.18892296g/mol
  • どういたいしつりょう: 433.18892296g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 32
  • 回転可能化学結合数: 7
  • 複雑さ: 595
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.5

2-benzoyl-6,7-dimethoxy-1-(2-methoxyphenoxy)methyl-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0535-0432-20mg
2-benzoyl-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
486451-07-4 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0535-0432-10mg
2-benzoyl-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
486451-07-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0535-0432-5μmol
2-benzoyl-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
486451-07-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0535-0432-20μmol
2-benzoyl-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
486451-07-4 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0535-0432-15mg
2-benzoyl-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
486451-07-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0535-0432-10μmol
2-benzoyl-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
486451-07-4 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0535-0432-25mg
2-benzoyl-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
486451-07-4 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0535-0432-2μmol
2-benzoyl-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
486451-07-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0535-0432-3mg
2-benzoyl-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
486451-07-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0535-0432-1mg
2-benzoyl-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
486451-07-4 90%+
1mg
$54.0 2023-05-17

2-benzoyl-6,7-dimethoxy-1-(2-methoxyphenoxy)methyl-1,2,3,4-tetrahydroisoquinoline 関連文献

2-benzoyl-6,7-dimethoxy-1-(2-methoxyphenoxy)methyl-1,2,3,4-tetrahydroisoquinolineに関する追加情報

Comprehensive Overview of 2-Benzoyl-6,7-dimethoxy-1-(2-methoxyphenoxy)methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 486451-07-4)

The compound 2-benzoyl-6,7-dimethoxy-1-(2-methoxyphenoxy)methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 486451-07-4) is a structurally complex molecule that has garnered significant interest in pharmaceutical and organic chemistry research. Its unique tetrahydroisoquinoline backbone, combined with multiple methoxy and benzoyl functional groups, makes it a versatile candidate for studying biological activity and synthetic pathways. Researchers are particularly intrigued by its potential applications in drug discovery, given its resemblance to other bioactive alkaloids and heterocyclic compounds.

In recent years, the demand for novel synthetic intermediates and pharmacophores has surged, driven by advancements in precision medicine and targeted therapy. This compound’s multifunctional structure aligns with these trends, as it offers opportunities for structure-activity relationship (SAR) studies. Its 6,7-dimethoxy and 2-methoxyphenoxy substituents are particularly noteworthy, as they may influence binding affinity to specific enzymes or receptors, a topic frequently explored in medicinal chemistry forums and publications.

From a synthetic perspective, the preparation of 2-benzoyl-6,7-dimethoxy-1-(2-methoxyphenoxy)methyl-1,2,3,4-tetrahydroisoquinoline involves sophisticated organic synthesis techniques, including Friedel-Crafts acylation and reductive amination. These methods are widely discussed in academic circles, especially in the context of green chemistry and catalytic efficiency. Researchers are also investigating its stereochemistry, as the spatial arrangement of its functional groups could impact its bioavailability and metabolic stability—key considerations in drug design.

The compound’s CAS No. 486451-07-4 is often searched in databases like SciFinder and Reaxys, reflecting its relevance in high-throughput screening and cheminformatics. Its structural features are frequently compared to those of natural products, such as sanguinarine or papaverine, which are known for their pharmacological properties. This connection to plant-derived alkaloids has sparked interest in its potential therapeutic applications, particularly in neurological and cardiovascular research.

Another area of exploration is the compound’s physicochemical properties, including its solubility, logP, and stability under various conditions. These parameters are critical for formulation scientists and process chemists, who aim to optimize its delivery systems. Recent discussions in pharmaceutical forums have highlighted the need for predictive modeling tools to assess such properties, aligning with the growing emphasis on computational chemistry in drug development.

In summary, 2-benzoyl-6,7-dimethoxy-1-(2-methoxyphenoxy)methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 486451-07-4) represents a fascinating intersection of synthetic chemistry, medicinal research, and computational analysis. Its structural complexity and potential bioactivity make it a subject of ongoing investigation, particularly in the context of drug discovery and molecular design. As the scientific community continues to explore its applications, this compound is likely to remain a focal point in discussions about innovative therapeutics and chemical innovation.

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